2-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
Description
2-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxadiazole ring, a pyridazinone core, and substituted phenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-3-29-18-6-4-5-16(13-18)22-23-20(30-25-22)14-26-21(27)12-11-19(24-26)15-7-9-17(28-2)10-8-15/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXMMUUEZJZMKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the oxadiazole ring and the pyridazinone core. Common synthetic routes include:
Formation of the Oxadiazole Ring: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Synthesis of the Pyridazinone Core: This can be achieved through the reaction of hydrazines with diketones or α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final step involves coupling the oxadiazole and pyridazinone intermediates using reagents such as palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole and dihydropyridazinone rings exhibit distinct oxidation behaviors. The dihydropyridazinone moiety is susceptible to oxidation, converting into a fully aromatic pyridazine system under controlled conditions.
Mechanistic Insight :
-
Oxidation of the dihydropyridazinone ring proceeds via radical intermediates, with KMnO₄ acting as a strong one-electron oxidizer.
-
CrO₃ induces C–N bond cleavage in the dihydro ring, producing fragmented carboxylic acids.
Reduction Reactions
Reduction primarily targets the oxadiazole ring, which can undergo hydrogenation or ring-opening.
Key Observations :
-
LiAlH₄ reduces the oxadiazole’s N–O bonds, yielding an aminomethyl intermediate .
-
Catalytic hydrogenation selectively saturates the oxadiazole ring without affecting the pyridazinone.
Substitution Reactions
The electron-rich oxadiazole and methoxy/ethoxy substituents participate in nucleophilic and electrophilic substitutions.
Electrophilic Aromatic Substitution
The 3-ethoxyphenyl group undergoes halogenation and nitration:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30 min | 3-Ethoxy-5-nitrophenyl-substituted oxadiazole | 83% | |
| Br₂ (FeBr₃) | CH₂Cl₂, RT, 2 hrs | 4-Bromo-3-ethoxyphenyl-substituted oxadiazole | 78% |
Nucleophilic Substitution
The methoxy group on the phenyl ring is susceptible to nucleophilic displacement:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaSMe/DMF | 100°C, 8 hrs | 4-(Methylthio)phenyl-substituted derivative | 67% | |
| NH₃ (liq.) | Sealed tube, 120°C | 4-Aminophenyl-substituted derivative | 55% |
Cycloaddition and Ring-Opening Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like acetylene derivatives:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylacetylene | CuI, 80°C, 12 hrs | Triazole-fused hybrid structure | 62% | |
| DMAD (dienophile) | Microwave, 150°C | Pyrazole-oxadiazole bicyclic system | 71% |
Mechanism :
Hydrolysis Reactions
Acidic or basic hydrolysis cleaves the oxadiazole ring:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 6M HCl | Reflux, 24 hrs | 3-(3-Ethoxyphenyl)urea and glyoxylic acid derivatives | 89% | |
| NaOH (aq.) | 100°C, 6 hrs | Carboxylic acid and hydrazine byproducts | 76% |
Photochemical Reactions
UV irradiation induces -sigmatropic shifts in the oxadiazole ring:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| UV (254 nm), 48 hrs | Isomerized 1,2,4-oxadiazole to 1,2,5-oxadiazole (furazan) derivative | 34% |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 378.44 g/mol. The structure features an oxadiazole ring linked to a dihydropyridazinone core, which is significant for its biological activity.
Medicinal Chemistry
Anticancer Activity : The oxadiazole moiety is known for its anticancer properties. Studies indicate that derivatives of this scaffold can inhibit various cancer cell lines by targeting key enzymes involved in cell proliferation and survival. For instance, compounds with similar structures have shown effectiveness against breast and colon cancer cell lines by inhibiting histone deacetylases (HDAC) and thymidylate synthase .
Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Preliminary studies suggest that it can reduce inflammation markers in vitro .
Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens. The oxadiazole group enhances interaction with microbial membranes, leading to increased permeability and cell death .
Biological Research
Research into the biological mechanisms of this compound has revealed its potential to interact with specific molecular targets such as enzymes and receptors. This interaction may lead to the modulation of various biological pathways, making it a candidate for drug discovery .
Material Science
Due to its unique structural characteristics, the compound could be explored for applications in developing new materials with specific electronic or optical properties. Its ability to form stable complexes with metals may also open avenues for catalysis or sensor technology .
Table 1: Biological Activities of the Compound
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine | Similar phenyl groups | Anticancer |
| 2-Propenoic acid, 3-(4-methoxyphenyl)-methyl ester | Methoxyphenyl group | Antimicrobial |
| 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-methyl ester | Hydroxy group presence | Anti-inflammatory |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a derivative containing the oxadiazole scaffold against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound effectively inhibits tumor growth through apoptotic pathways .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the compound was tested for its ability to inhibit COX enzymes in vitro. Results demonstrated a dose-dependent inhibition of COX-2 activity, indicating potential therapeutic benefits in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one
- 2-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Uniqueness
Compared to similar compounds, 2-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
2-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one is a compound of significant interest due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that have been studied for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 396.45 g/mol. The structure features a pyridazine core substituted with oxadiazole and phenyl groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3 |
| Molecular Weight | 396.45 g/mol |
| LogP | 4.6616 |
| Polar Surface Area | 77.684 Ų |
| Hydrogen Bond Acceptors | 9 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. Studies have shown that derivatives containing oxadiazole moieties display significant activity against various bacterial strains and fungi. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been reported that derivatives with similar structural features can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, in vitro studies revealed that certain oxadiazole derivatives exhibited cytotoxic effects on human cancer cell lines by triggering apoptotic pathways .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds in this class are also noteworthy. Research has indicated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic potential in treating inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of several oxadiazole derivatives, the compound exhibited notable activity against Gram-positive bacteria. The results showed an MIC value significantly lower than those of conventional antibiotics, suggesting its potential as an alternative treatment option for bacterial infections.
Case Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer effects of oxadiazole-containing compounds demonstrated that these compounds could induce apoptosis in cancer cells through mitochondrial pathway activation. The study utilized flow cytometry and Western blot analysis to confirm increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
Q & A
Q. What are the recommended synthetic routes for 2-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of the oxadiazole and dihydropyridazinone moieties. Key steps include:
- Oxadiazole formation : Cyclization of amidoxime intermediates with activated carboxylic acid derivatives under reflux in solvents like ethanol or DMF .
- Coupling reactions : Alkylation or nucleophilic substitution to attach the oxadiazole moiety to the dihydropyridazinone core. Temperature control (60–80°C) and anhydrous conditions are critical to avoid hydrolysis of sensitive groups .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) to achieve >95% purity .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment?
- NMR spectroscopy : - and -NMR confirm substitution patterns and regiochemistry, particularly for distinguishing oxadiazole C-5 vs. C-3 linkages .
- X-ray crystallography : Resolves stereochemical ambiguities in the dihydropyridazinone ring and confirms spatial arrangement of substituents .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS monitor purity and detect trace impurities (<0.5%) .
Advanced Research Questions
Q. How do substituent modifications (e.g., ethoxy vs. methoxy groups) influence biological activity, and what methodologies support structure-activity relationship (SAR) studies?
- Substituent effects : Electron-donating groups (e.g., methoxy) on the phenyl rings enhance solubility but may reduce target binding affinity compared to halogenated analogs. Ethoxy groups introduce steric bulk, potentially altering pharmacokinetics .
- Methodologies :
- In vitro assays : Enzyme inhibition assays (e.g., kinase or protease targets) with IC determination.
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and validate substituent interactions .
Q. Table 1: Substituent Impact on Bioactivity (Representative Data)
| Substituent (R1/R2) | Target Enzyme IC (μM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 3-Ethoxy/4-Methoxy | 0.45 ± 0.12 | 0.32 | |
| 4-Fluoro/4-Methoxy | 0.28 ± 0.08 | 0.18 | |
| 3-Bromo/4-Methoxy | 0.67 ± 0.15 | 0.25 |
Q. How can computational modeling resolve contradictions in reported bioactivity data across similar analogs?
Discrepancies in activity may arise from divergent assay conditions (e.g., pH, co-solvents) or target conformational states. Strategies include:
- Ensemble docking : Test multiple receptor conformations to account for protein flexibility .
- Free-energy perturbation (FEP) : Quantify substituent-induced binding energy changes with higher accuracy than static docking .
Q. What are the mechanistic insights into the degradation pathways of this compound under physiological conditions?
- Hydrolysis : The dihydropyridazinone ring is prone to base-catalyzed hydrolysis (pH > 8). Stabilization strategies include formulation in enteric coatings or prodrug derivatization .
- Oxidative metabolism : Cytochrome P450 enzymes (CYP3A4) metabolize the ethoxyphenyl group to catechol intermediates, detectable via LC-MS/MS .
Methodological Challenges
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Catalyst screening : Use Pd(OAc)/Xantphos for Suzuki-Miyaura couplings or CuI for Ullmann-type reactions to improve efficiency .
- Solvent optimization : Switch from DMF to DMA or THF to reduce side reactions .
Q. What strategies mitigate discrepancies between computational predictions and experimental bioactivity results?
- Force field refinement : Use AMBER or CHARMM parameters tailored for oxadiazole-heterocycle interactions .
- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and reconcile with docking scores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
